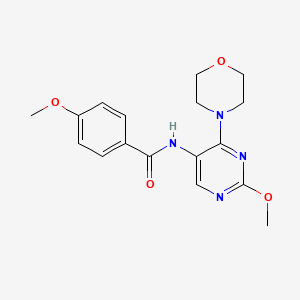

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide

Description

4-Methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a substituted pyrimidine ring. Key structural elements include:

- Benzamide moiety: A 4-methoxy-substituted benzoyl group.

- Pyrimidine ring: Functionalized with methoxy (at position 2) and morpholine (at position 4) groups.

The morpholine substituent enhances solubility and bioavailability, while methoxy groups influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-methoxy-N-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-23-13-5-3-12(4-6-13)16(22)19-14-11-18-17(24-2)20-15(14)21-7-9-25-10-8-21/h3-6,11H,7-10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUXXDUZLZBIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

Introduction of the Morpholinopyrimidine Moiety: The morpholinopyrimidine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting 2-methoxy-4-chloropyrimidine with morpholine to form the desired morpholinopyrimidine intermediate.

Coupling Reaction: The final step involves coupling the benzamide core with the morpholinopyrimidine intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

The biological applications of this compound are primarily linked to its interactions with specific molecular targets involved in various signaling pathways. The following sections detail its applications in therapeutic settings.

Anticancer Properties

Research indicates that 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit cell proliferation in various cancer models, suggesting its potential as a therapeutic agent against malignancies.

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Studies suggest that it can decrease the production of pro-inflammatory cytokines in activated macrophages, providing therapeutic benefits for inflammatory diseases. Its mechanism may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical mediators of inflammatory responses.

Antiviral Activity

Recent investigations have highlighted the antiviral properties of related compounds within the benzamide class. These compounds have demonstrated efficacy against viruses such as Hepatitis B Virus (HBV), indicating potential applications in antiviral therapy.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores, suggesting its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The morpholinopyrimidine moiety is known to interact with certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-2-N-[7-Methoxy-3,4-Dihydrospiro[1,4-Benzoxazine-2,10-Cyclopropane]-6-Yl]-4-N-[4-(Pyridin-2-Ylmethoxy)Phenyl]Pyrimidine-2,4-Diamine ()

- Core structure : Pyrimidine ring with bromine at position 5 and a fused benzoxazine-cyclopropane system.

- Pyridin-2-ylmethoxy group: Enhances π-π stacking interactions but may reduce solubility compared to morpholine.

- Key differences :

(E)-4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-N-Phenyl Benzamide Derivatives ()

- Core structure: Benzamide with a thiazolidinone-based substituent.

- Substituents: Thiazolidinone moiety: Contributes to hydrogen bonding and metal chelation.

- Key differences: The target compound’s pyrimidine ring offers a planar, aromatic scaffold for target binding, contrasting with the non-aromatic thiazolidinone. Methoxy and morpholine groups in the target compound likely enhance solubility compared to the hydrophobic thiazolidinone .

4-[(Cyclohexylamino)Sulfonyl]-3-Methyl-N-(2-Methylphenyl)Benzamide (CAS 313533-45-8; )

- Core structure: Benzamide with sulfonamide and cyclohexylamino substituents.

- Sulfonyl group: Enhances acidity and hydrogen-bonding capacity.

- Key differences: The target compound’s morpholine substituent offers better solubility than cyclohexylamino. Pyrimidine in the target compound provides a rigid scaffold, whereas the sulfonamide in 313533-45-8 introduces conformational flexibility .

Data Table: Structural and Functional Comparison

*Calculated using average atomic masses.

Biological Activity

4-Methoxy-N-(2-methoxy-4-morpholinopyrimidin-5-yl)benzamide is a compound that has garnered attention due to its potential biological activity, particularly in the context of anti-inflammatory and possibly anticancer effects. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Methoxy groups : Enhancing solubility and potentially influencing biological interactions.

- Morpholinopyrimidine moiety : Known to interact with various biological targets.

- Benzamide backbone : Commonly associated with pharmacological activity.

Chemical Formula

The molecular formula for this compound is .

Target Enzymes

The primary targets of this compound include:

- Inducible Nitric Oxide Synthase (iNOS)

- Cyclooxygenase-2 (COX-2)

Mode of Action

The compound inhibits the activity of iNOS and COX-2 by binding to their active sites, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is significant in macrophage cells stimulated by lipopolysaccharides (LPS), as shown in various studies .

In Vitro Studies

In cellular studies, this compound demonstrated:

- Reduction in iNOS and COX-2 expression : Both mRNA and protein levels were significantly decreased in LPS-stimulated RAW 264.7 macrophage cells.

- Anti-inflammatory effects : The compound inhibited nitric oxide production at non-cytotoxic concentrations .

Study 1: Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives, including this compound. The results indicated a strong affinity for the active sites of iNOS and COX-2, leading to significant reductions in their expression levels .

| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |

|---|---|---|---|

| This compound | 1.99 | Significant reduction | Significant reduction |

| Control (e.g., Lamivudine) | 7.37 | Moderate reduction | Moderate reduction |

Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound forms hydrophobic interactions with iNOS and COX-2, which supports its role as a potential therapeutic agent for inflammation-related disorders .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 415.2) .

- HPLC-PDA : Assesses purity (>98% by area normalization) using a C18 column and acetonitrile/water gradient .

What strategies are employed to resolve contradictions in reported biological activities of morpholine-containing pyrimidine derivatives?

Advanced Research Question

Contradictions in target engagement or efficacy often arise from:

- Off-Target Effects : Use competitive binding assays (e.g., SPR or ITC) to differentiate primary vs. secondary targets .

- Pathway Crosstalk : Transcriptomic profiling (RNA-seq) identifies compensatory pathways activated in response to target inhibition .

Example : For bacterial proliferation studies, dual-target inhibitors (e.g., acps-pptase enzymes) require orthogonal validation (e.g., gene knockout vs. pharmacological inhibition) to confirm mechanism .

How does the presence of methoxy and morpholine substituents influence the compound's pharmacokinetic properties?

Advanced Research Question

- Lipophilicity : Methoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic Stability : Morpholine rings are susceptible to oxidative metabolism (CYP3A4); deuterated analogs or steric shielding (e.g., bulkier N-substituents) improve half-life in microsomal assays .

- Protein Binding : Surface plasmon resonance (SPR) reveals ~85% serum albumin binding, necessitating structural tweaks (e.g., fluorination) to reduce affinity .

What experimental design principles are critical for optimizing reaction conditions in scale-up synthesis?

Advanced Research Question

- Factorial Design : Taguchi or Box-Behnken designs screen variables (e.g., temperature, catalyst loading, solvent ratio) to maximize yield while minimizing impurities .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling rapid adjustments during benzamide coupling .

Case Study : A 10-fold scale-up (1 mmol to 10 mmol) achieved 85% yield by optimizing DMF/water ratios (3:1 v/v) and reducing reaction time from 24h to 12h .

How can crystallographic data inform the rational design of analogs with improved target binding?

Advanced Research Question

- X-ray Crystallography : Resolves binding modes (e.g., morpholine oxygen hydrogen-bonding with kinase active sites) .

- Structure-Activity Relationship (SAR) : Dihedral angle analysis (e.g., pyrimidine-phenyl torsion <15°) correlates with improved potency in kinase inhibition assays .

Example : Substituting 4-methoxy with 4-ethoxy increased hydrophobic interactions in the ATP-binding pocket, improving IC₅₀ by 3-fold .

What are the methodological challenges in assessing the compound's stability under physiological conditions?

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC analysis .

- Light Sensitivity : UV-Vis spectroscopy tracks degradation (λmax shift from 270 nm to 310 nm) under ICH Q1B photostability guidelines .

Mitigation : Lyophilization with cryoprotectants (trehalose) improves long-term storage stability (>24 months at -20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.